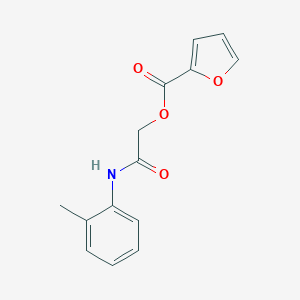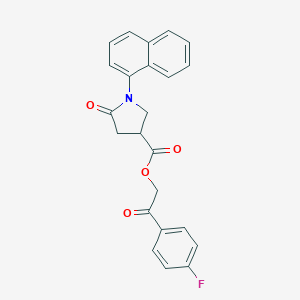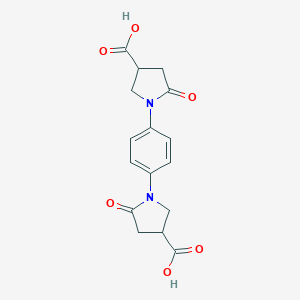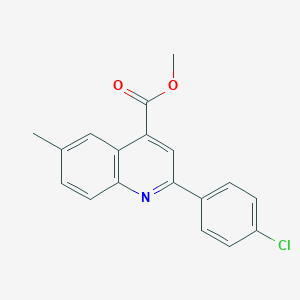
7,8-Dichloro-4-methylquinoline
Übersicht
Beschreibung
7,8-Dichloro-4-methylquinoline, also known as DCQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-4-methylquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7,8-Dichloro-4-methylquinoline also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
7,8-Dichloro-4-methylquinoline has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It also inhibits the replication of herpes simplex virus and hepatitis C virus. In addition, 7,8-Dichloro-4-methylquinoline has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7,8-Dichloro-4-methylquinoline in lab experiments is its relatively simple synthesis method and low cost. However, 7,8-Dichloro-4-methylquinoline is known to be unstable in the presence of light and air, which can affect its potency and reproducibility. In addition, 7,8-Dichloro-4-methylquinoline has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 7,8-Dichloro-4-methylquinoline. One area of research is the development of novel 7,8-Dichloro-4-methylquinoline derivatives with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antiviral effects of 7,8-Dichloro-4-methylquinoline. Additionally, 7,8-Dichloro-4-methylquinoline could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 7,8-Dichloro-4-methylquinoline is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of science. Its unique chemical structure and pharmacological properties make it a valuable tool for the development of novel drugs and the study of various biological processes. However, further research is needed to fully understand the mechanisms of action and potential applications of 7,8-Dichloro-4-methylquinoline.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-4-methylquinoline has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of novel drugs.
Eigenschaften
Produktname |
7,8-Dichloro-4-methylquinoline |
|---|---|
Molekularformel |
C10H7Cl2N |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
7,8-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |
InChI-Schlüssel |
HSWJVQLKPGNMKM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)



![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)